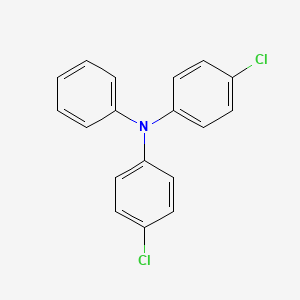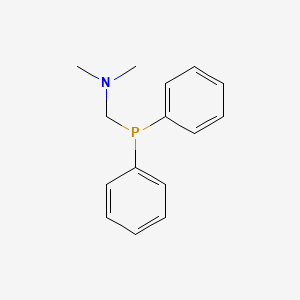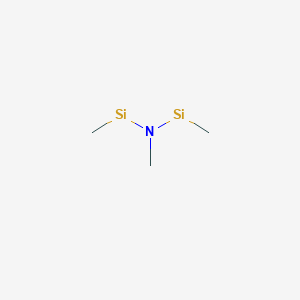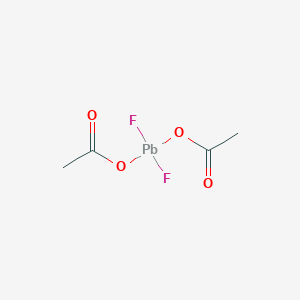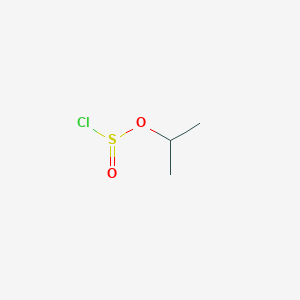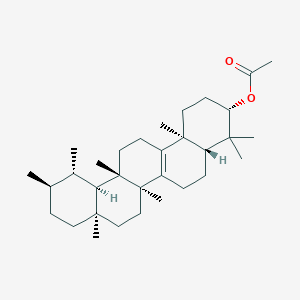
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl carbonate under reflux conditions. This reaction forms the piperazine ring with ethyl groups attached to the nitrogen atoms.
Introduction of the Isopentylamino Group: The next step involves the introduction of the isopentylamino group. This can be achieved by reacting the piperazine derivative with isopentylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the isopentylamino group, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentylamino or ester groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of alcohols or more saturated piperazine derivatives.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its piperazine ring is a common scaffold in drug design, and modifications to its structure can lead to the development of new therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can serve as a tool compound to study receptor interactions and enzyme inhibition.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules. Its versatility makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The isopentylamino group can enhance the compound’s binding affinity and selectivity for certain targets. The ester group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of an isopropyl ester group.
1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, isopropyl ester: This compound has a methylamino group instead of an isopentylamino group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to the presence of the isopentylamino group and the isopropyl ester group. These functional groups can enhance the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
24269-72-5 |
|---|---|
Molekularformel |
C15H32ClN3O2 |
Molekulargewicht |
321.89 g/mol |
IUPAC-Name |
propan-2-yl 4-[2-(3-methylbutylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-13(2)5-6-16-7-8-17-9-11-18(12-10-17)15(19)20-14(3)4;/h13-14,16H,5-12H2,1-4H3;1H |
InChI-Schlüssel |
ZAYKHGZMPZHTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)



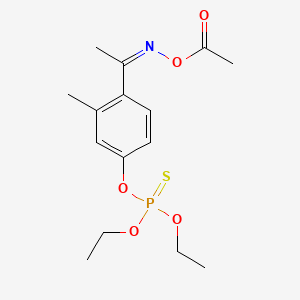

![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
